molecular formula C14H17F2NO4 B13568592 2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(2,5-difluorophenyl)aceticacid

2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(2,5-difluorophenyl)aceticacid

Cat. No.: B13568592
M. Wt: 301.29 g/mol
InChI Key: FKBQZXYWGWXPOK-UHFFFAOYSA-N
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Description

2-{(Tert-butoxy)carbonylamino}-2-(2,5-difluorophenyl)acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a difluorophenyl moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(2,5-difluorophenyl)acetic acid typically involves the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the acetic acid derivative: The Boc-protected amine is then reacted with 2,5-difluorobenzyl bromide in the presence of a base like potassium carbonate (K2CO3) to form the desired acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficient and sustainable synthesis. These systems allow for better control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

2-{(Tert-butoxy)carbonylamino}-2-(2,5-difluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl moiety, where nucleophiles replace one or both fluorine atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{(Tert-butoxy)carbonylamino}-2-(2,5-difluorophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(2,5-difluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target without undergoing premature reactions. The difluorophenyl moiety enhances the compound’s binding affinity and specificity towards its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(Tert-butoxy)carbonylamino}-2-(2,5-difluorophenyl)acetic acid is unique due to the presence of the difluorophenyl moiety, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This uniqueness makes it valuable in specific research applications where fluorine atoms play a crucial role in enhancing biological activity or chemical stability .

Properties

Molecular Formula

C14H17F2NO4

Molecular Weight

301.29 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17(4)11(12(18)19)9-7-8(15)5-6-10(9)16/h5-7,11H,1-4H3,(H,18,19)

InChI Key

FKBQZXYWGWXPOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=C(C=CC(=C1)F)F)C(=O)O

Origin of Product

United States

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